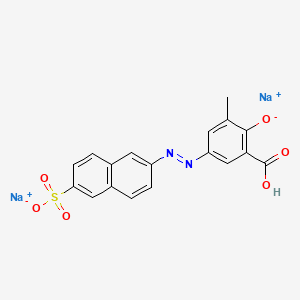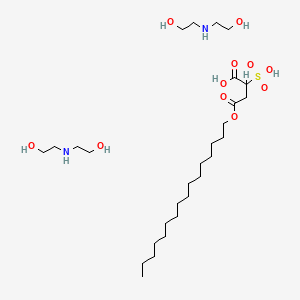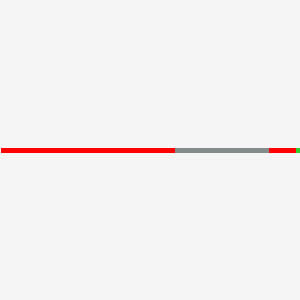
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 254-655-4, also known as Imidazolidinyl urea, is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its effectiveness against a broad spectrum of bacteria, yeast, and molds, making it a popular choice in the formulation of various products.
准备方法
Synthetic Routes and Reaction Conditions
Imidazolidinyl urea is synthesized through the reaction of allantoin with formaldehyde in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Imidazolidinyl urea involves large-scale reactors where allantoin and formaldehyde are combined under specific conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product.
化学反应分析
Types of Reactions
Imidazolidinyl urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinyl derivatives with different functional groups.
科学研究应用
Imidazolidinyl urea has a wide range of applications in scientific research, including:
Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to maintain the sterility of samples.
Medicine: Incorporated in pharmaceutical formulations to extend the shelf life of products.
Industry: Utilized in the production of cosmetics, personal care products, and other consumer goods.
作用机制
Imidazolidinyl urea exerts its antimicrobial effects by releasing formaldehyde, which acts as a potent antimicrobial agent. The formaldehyde released disrupts the cellular processes of microorganisms, leading to their death. The compound targets various molecular pathways involved in microbial growth and reproduction.
相似化合物的比较
Similar Compounds
Diazolidinyl urea: Another antimicrobial preservative with similar properties.
DMDM Hydantoin: Releases formaldehyde and is used in similar applications.
Quaternium-15: A formaldehyde-releasing preservative used in cosmetics.
Uniqueness
Imidazolidinyl urea is unique due to its broad-spectrum antimicrobial activity and its ability to release formaldehyde gradually, providing long-lasting preservation. Its effectiveness in a wide range of pH conditions and compatibility with various formulations make it a versatile preservative.
属性
CAS 编号 |
39850-91-4 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11,14,16H,5-7,9H2,1-4H3 |
InChI 键 |
OKGZNXMPKYHFRT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C=C2C1(CC(=C(C)C)CC2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


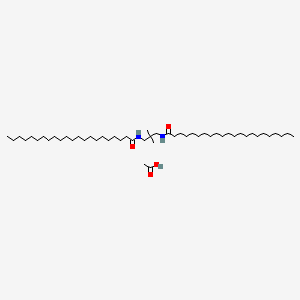
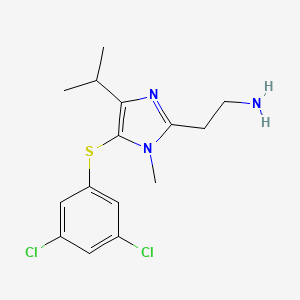
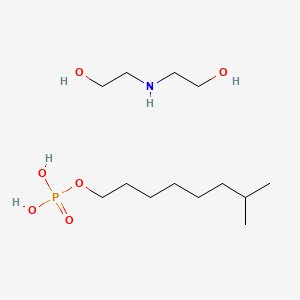


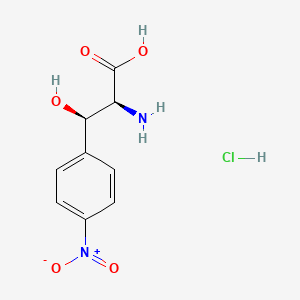
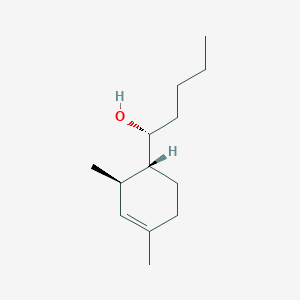

![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

